molecular formula C20H26O7 B1263905 Samaderine Y

Samaderine Y

Cat. No. B1263905
M. Wt: 378.4 g/mol
InChI Key: RIJRPXOHKGHZPR-SEAJDPHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samaderine Y is a quassinoid isolated from Ailanthus malabarica and Quassia indica and has been shown to exhibit cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, a cyclic ether, an enone, an organic heteropentacyclic compound, a quassinoid, a secondary alcohol, a triol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Nematocidal Activities

Samaderine Y, a compound found in the Simaroubaceae family, has been highlighted for its potent nematocidal activities. Studies reveal that samaderine Y, along with other quassinoids like samaderines B and E, show significant effectiveness against nematodes, surpassing commonly used anthelmintics like albendazole and avermectin in terms of potency (Watanabe, Koike, Satou, & Nikaido, 2000).

Chemical Synthesis and Structural Studies

The synthetic accessibility of samaderine Y has been a focus in chemical research. The first total synthesis of natural (-)-samaderine Y was achieved from (S)-(+)-carvone in a series of steps highlighting the efficiency and enantiospecificity of the synthesis process. This development provides a foundational methodology for further exploration and application of samaderine Y in various fields (Shing & Yeung, 2006).

Insect Antifeedant and Growth Regulatory Activities

Quassinoids from Samadera indica, including samaderine Y, have shown promising results in insect antifeedant and growth-regulating activities. Specific quassinoids isolated from Samadera indica seeds and bark displayed significant effects against the tobacco cutworm, Spodoptera litura, indicating potential applications in agricultural pest management (Govindachari, Krishna Kumari, Gopalakrishnan, Suresh, Wesley, & Sreelatha, 2001).

properties

Product Name

Samaderine Y

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

(1R,2R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione

InChI

InChI=1S/C20H26O7/c1-8-4-10(21)16(24)18(2)9(8)5-12-20-7-26-19(3,11(20)6-13(22)27-12)17(25)14(23)15(18)20/h4,9,11-12,14-17,23-25H,5-7H2,1-3H3/t9-,11-,12+,14+,15+,16+,17-,18-,19-,20+/m0/s1

InChI Key

RIJRPXOHKGHZPR-SEAJDPHJSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4CC(=O)O3)(OC5)C)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(OC5)C)O)O)C)O

synonyms

samaderine Y

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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